

Application Notes: YX-2-107 for Studying Kinase-Independent Functions of CDK6

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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

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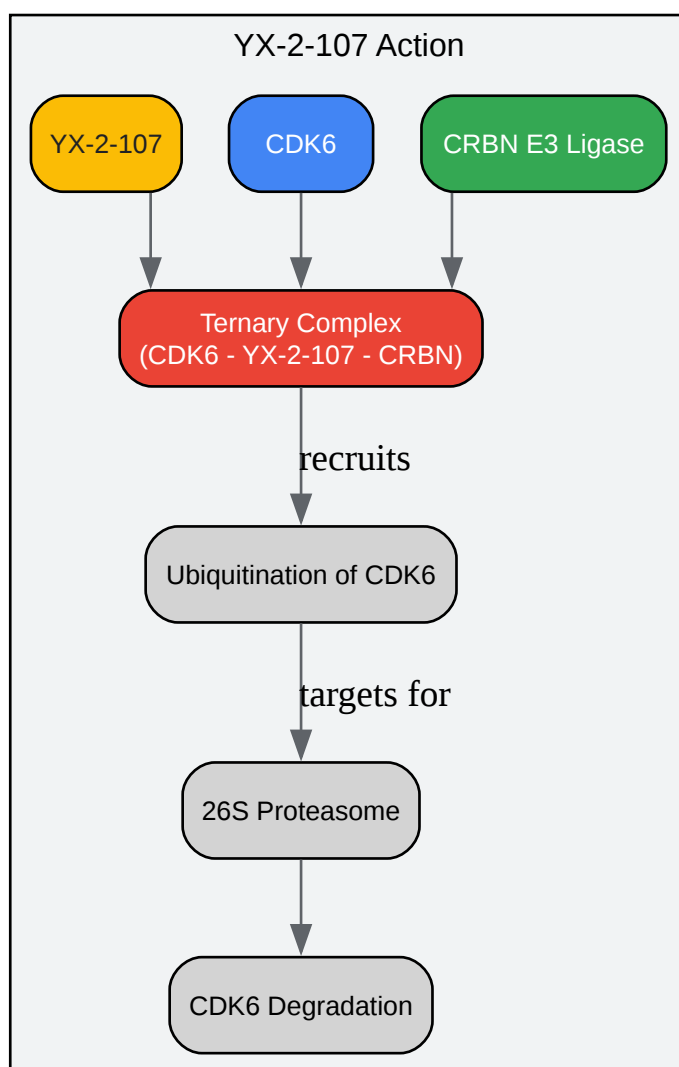
Introduction

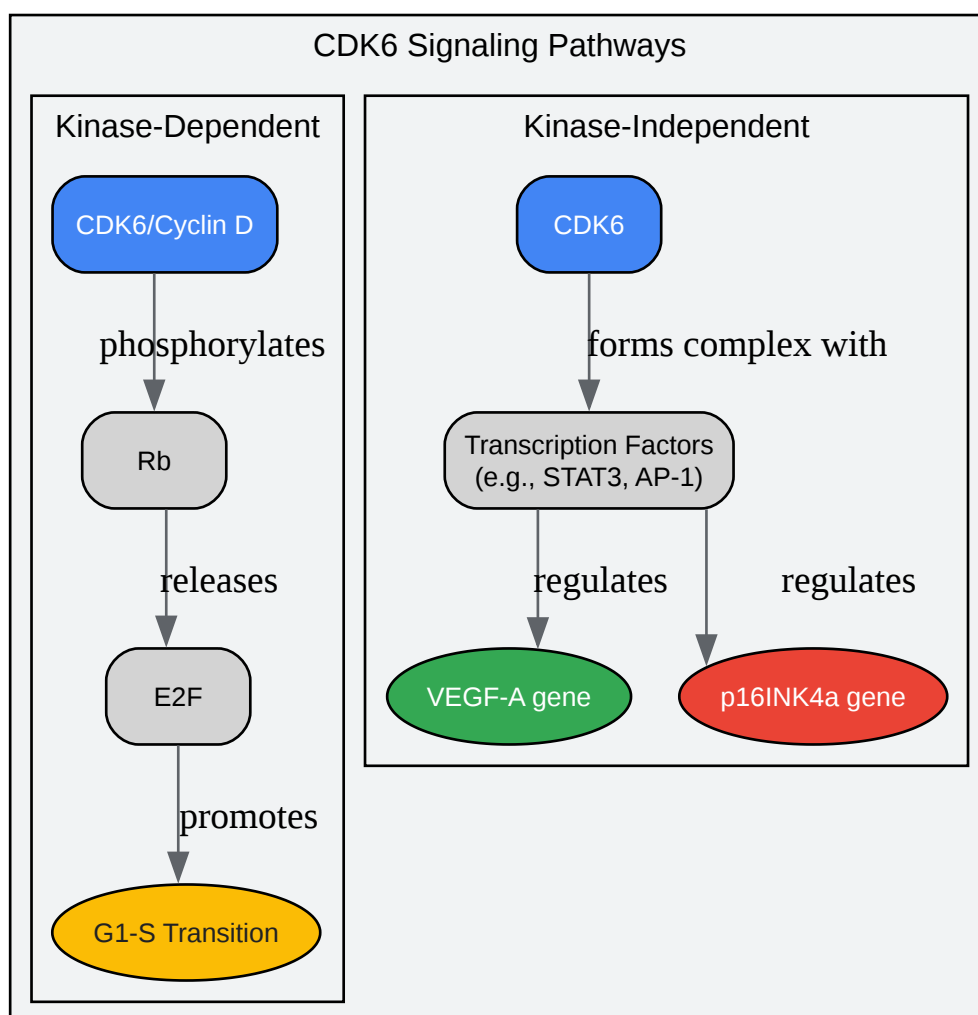
Cyclin-dependent kinase 6 (CDK6) is a key regulator of the cell cycle, primarily known for its kinase activity in partnership with D-type cyclins to phosphorylate the retinoblastoma protein (Rb), leading to G1-S phase transition.[1] However, emerging evidence has illuminated critical kinase-independent functions of CDK6, particularly in transcriptional regulation, which contribute to its oncogenic potential.[2][3][4] These non-catalytic roles present a challenge for traditional kinase inhibitors, which only block the enzyme's active site.

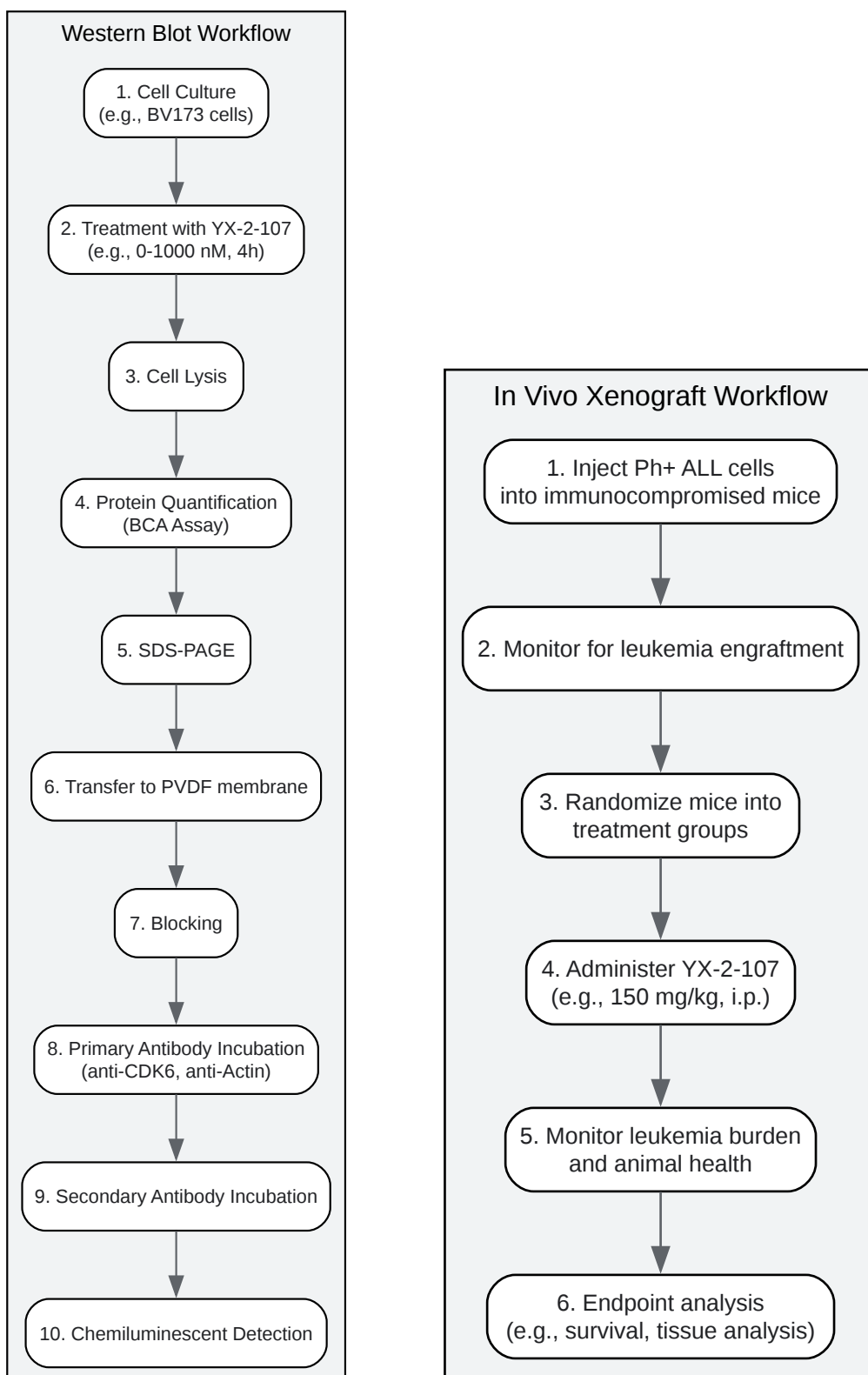
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to address this challenge by inducing the degradation of the entire CDK6 protein.[5][6] This molecule comprises a ligand that binds to CDK6, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon or CRBN).[6][7] This ternary complex formation (CDK6-**YX-2-107**-CRBN) leads to the ubiquitination and subsequent proteasomal degradation of CDK6, effectively eliminating both its kinase-dependent and kinase-independent functions.[6][7] This dual action makes **YX-2-107** a superior tool for studying the full scope of CDK6 biology and a promising therapeutic strategy for CDK6-dependent malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7][8]

Mechanism of Action of YX-2-107

YX-2-107 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By bringing CDK6 into close proximity with the CRBN E3 ligase, it facilitates the transfer of ubiquitin molecules to CDK6. This "kiss of death" marks the CDK6 protein for destruction by the 26S proteasome, leading to its rapid and selective degradation within the cell.^[7] This degradation-based mechanism provides a more profound and durable suppression of CDK6-mediated activities compared to small molecule inhibitors.







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